molecular formula C14H10ClFO2 B6398480 5-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261926-06-0

5-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398480
CAS RN: 1261926-06-0
M. Wt: 264.68 g/mol
InChI Key: PDOMTQMHSQDMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3-fluoro-4-methylphenyl)benzoic acid, also known as 5-chloro-3-fluoro-4-methylbenzoic acid (CFMBA), is a fluorinated benzene derivative with a broad range of applications in scientific research. CFMBA has been used in the synthesis of various organic compounds, as a photostabilizer in polymers, and as a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, polyurethanes, and other polymeric materials. Additionally, CFMBA has been used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen and the antidiabetic drug glibenclamide.

Mechanism of Action

The mechanism of action of CFMBA is not well understood. However, it is believed that the fluorine atom of CFMBA is involved in the stabilization of the molecule and the formation of hydrogen bonds with other molecules. Additionally, CFMBA is believed to be involved in the formation of a hydrophobic pocket in the active site of enzymes, which can affect the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFMBA are not well understood. However, it has been suggested that CFMBA may have an effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been suggested that CFMBA may have an effect on the metabolism of certain drugs, such as ibuprofen and glibenclamide.

Advantages and Limitations for Lab Experiments

The advantages of using CFMBA in laboratory experiments include its low cost, its low toxicity, and its ability to act as a photostabilizer in polymers. Additionally, CFMBA is relatively easy to synthesize and is not subject to significant degradation or decomposition. The main limitation of CFMBA is its limited solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

Future research into the use of CFMBA should focus on its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and polymeric materials. Additionally, further research should focus on the mechanism of action of CFMBA and its potential to act as a photostabilizer in polymers. Finally, further research should focus on the potential of CFMBA to act as a reagent in the synthesis of pharmaceuticals, as well as its potential to affect the metabolism of certain drugs.

Synthesis Methods

CFMBA can be synthesized by several methods, including the reaction of 4-methylbenzoic acid with chloroform, the reaction of 4-methylbenzoic acid with trichloroacetic acid, and the reaction of 4-methylbenzoic acid with trifluoroacetic acid. The reaction of 4-methylbenzoic acid with chloroform is the most commonly used method for the synthesis of CFMBA. In this method, 4-methylbenzoic acid is reacted with chloroform in the presence of a base, such as potassium hydroxide, to produce CFMBA. The reaction is typically carried out at a temperature of 60-80°C and a pressure of 1-2 atm.

Scientific Research Applications

CFMBA has been used in various scientific research applications, including the synthesis of organic compounds, the synthesis of polymeric materials, and the synthesis of pharmaceuticals. It has been used as a photostabilizer in polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, CFMBA has been used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen and the antidiabetic drug glibenclamide.

properties

IUPAC Name

3-chloro-5-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(15)5-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOMTQMHSQDMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689294
Record name 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261926-06-0
Record name 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.